

Synthesis of Substituted Phenols using 2-Iodo-6-nitrophenol: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Iodo-6-nitrophenol*

Cat. No.: *B171258*

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This document provides detailed protocols for the synthesis of a variety of substituted phenols utilizing **2-Iodo-6-nitrophenol** as a versatile starting material. The methods outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are intended to serve as a foundational guide for the synthesis of novel phenol derivatives for applications in pharmaceutical research, materials science, and chemical biology.

Substituted phenols are a critical class of compounds in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory properties.^[1] The ability to functionalize the phenolic scaffold at specific positions allows for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. **2-Iodo-6-nitrophenol** is a valuable building block for this purpose, with the iodo group providing a reactive handle for cross-coupling, the nitro group acting as a powerful electron-withdrawing group that can be later modified, and the phenolic hydroxyl group offering a site for further derivatization.

The following sections detail generalized experimental protocols, representative data for analogous reactions, and visual workflows for the synthesis of biaryl phenols, alkynylphenols, and aminophenols.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-nitrophenols

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The following protocol is a general guideline for the coupling of **2-Iodo-6-nitrophenol** with various arylboronic acids.

Representative Reaction Data for Suzuki-Miyaura Coupling of Aryl Iodides

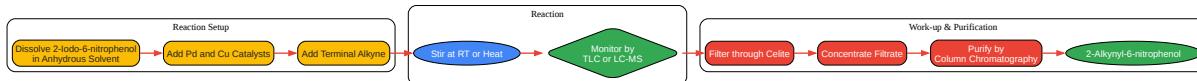
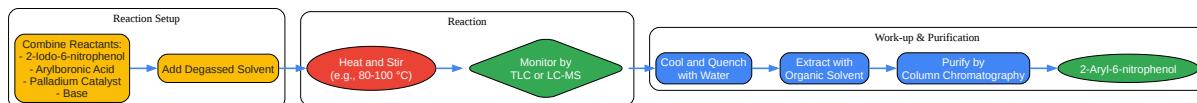
Entry	Aryl Halide	Boronic Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Phenyl boronic acid	Pd/C (1.4)	-	K ₂ CO ₃	DMF	Reflux	1.5	92
2	Aryl Iodide	(Hetero)Aryl Boronic Acid	Na ₂ PdCl ₄ (20)	SSPhos (40)	K ₂ CO ₃	H ₂ O/MeCN	37	28	86-94 ^[2]
3	2-Iodocycloeno ne	Arylboronic Acid	Pd(0)/C (5)	-	Na ₂ C ₂ O ₄	DME/H ₂ O	25	-	High

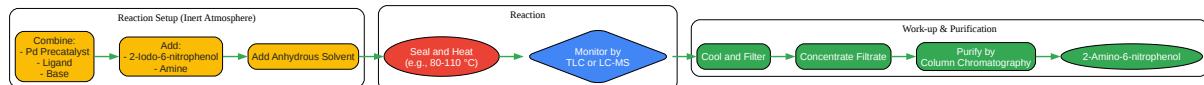
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

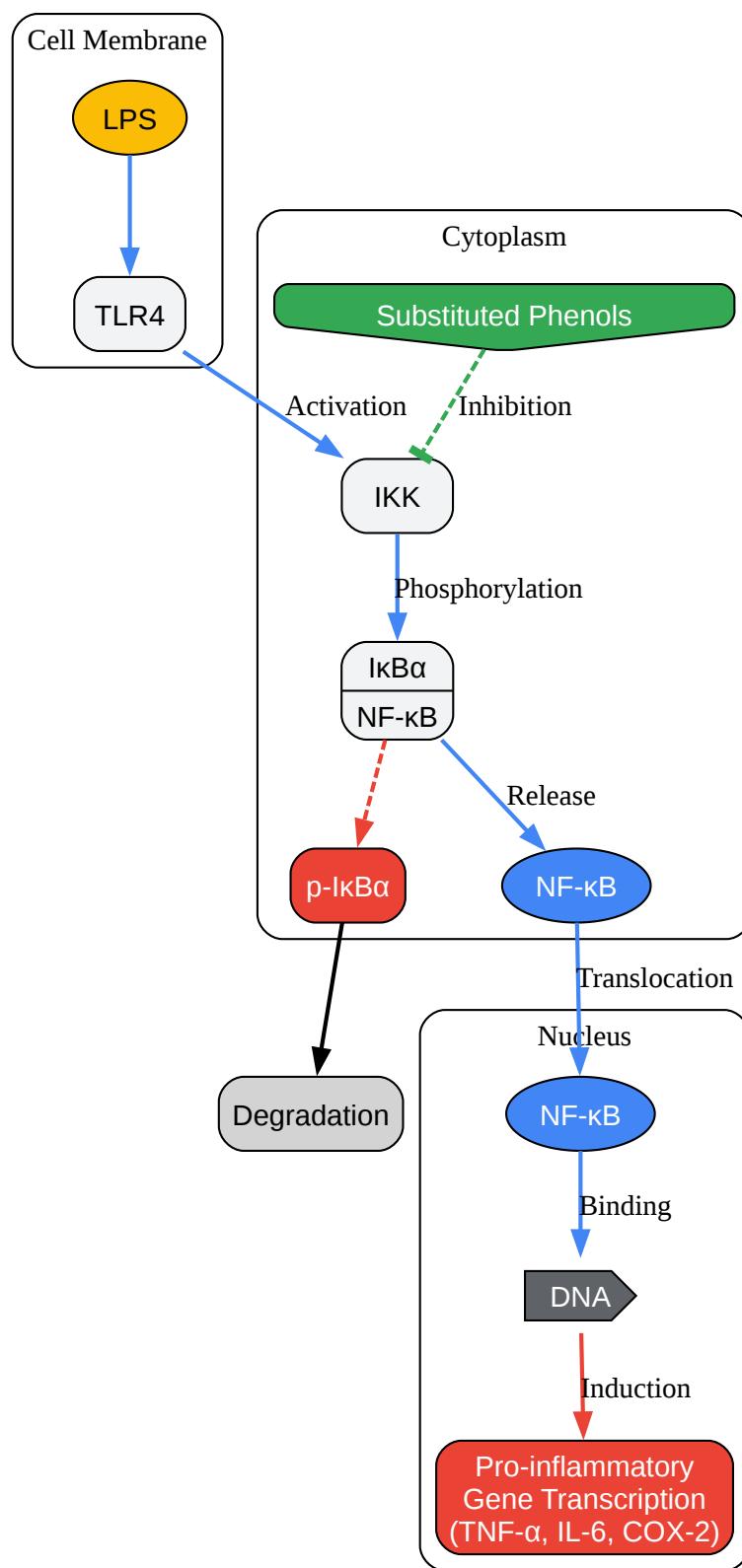
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **2-Iodo-6-nitrophenol** (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.

- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 h), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-nitrophenol.

Experimental Workflow: Suzuki-Miyaura Coupling





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